molecular formula C27H20ClN3O2S B11785635 3-amino-N-(4-chlorophenyl)-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide

3-amino-N-(4-chlorophenyl)-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B11785635
M. Wt: 486.0 g/mol
InChI Key: ZEGHAYMYZVNQRT-UHFFFAOYSA-N
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Description

3-amino-N-(4-chlorophenyl)-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that belongs to the class of thienopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(4-chlorophenyl)-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. The starting materials often include substituted anilines, thienopyridines, and carboxylic acids. Common synthetic routes may involve:

    Nucleophilic substitution: reactions to introduce the amino group.

    Friedel-Crafts acylation: to form the aromatic ketone.

    Cyclization: reactions to construct the thienopyridine core.

Industrial Production Methods

Industrial production methods for such compounds may involve:

    Batch reactors: for small-scale synthesis.

    Continuous flow reactors: for large-scale production.

    Purification techniques: such as recrystallization, chromatography, and distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(4-chlorophenyl)-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.

    Reduction: Reduction of nitro groups to amino groups using reducing agents like hydrogen gas and palladium catalyst.

    Substitution: Halogenation, nitration, and sulfonation reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-amino-N-(4-chlorophenyl)-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: Binding to active sites of enzymes and inhibiting their activity.

    Receptor modulation: Interacting with cellular receptors to modulate signal transduction pathways.

    DNA intercalation: Inserting between DNA base pairs and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    Thienopyridines: A class of compounds with similar core structures.

    Phenylpyridines: Compounds with phenyl and pyridine rings.

    Aminophenyl derivatives: Compounds with amino and phenyl groups.

Uniqueness

3-amino-N-(4-chlorophenyl)-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide is unique due to its specific substitution pattern and the combination of functional groups, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C27H20ClN3O2S

Molecular Weight

486.0 g/mol

IUPAC Name

3-amino-N-(4-chlorophenyl)-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C27H20ClN3O2S/c1-33-20-13-7-16(8-14-20)21-15-22(17-5-3-2-4-6-17)31-27-23(21)24(29)25(34-27)26(32)30-19-11-9-18(28)10-12-19/h2-15H,29H2,1H3,(H,30,32)

InChI Key

ZEGHAYMYZVNQRT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC3=C2C(=C(S3)C(=O)NC4=CC=C(C=C4)Cl)N)C5=CC=CC=C5

Origin of Product

United States

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